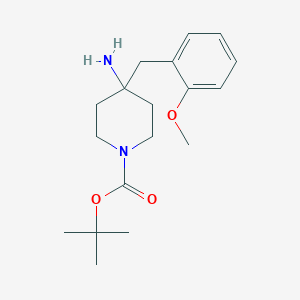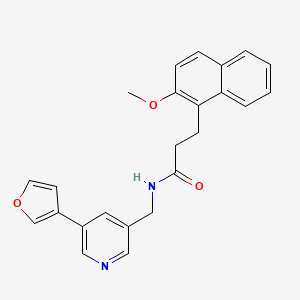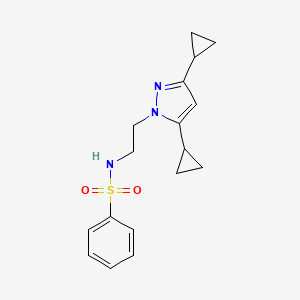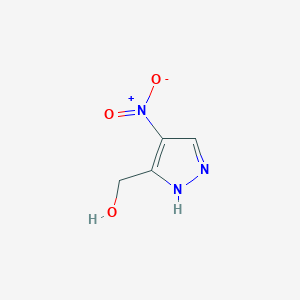![molecular formula C7H6BrF3N4 B3001522 3-Amino-5-bromo-1-[(2R)-1,1,1-trifluoropropan-2-yl]pyrazole-4-carbonitrile CAS No. 2309431-71-6](/img/structure/B3001522.png)
3-Amino-5-bromo-1-[(2R)-1,1,1-trifluoropropan-2-yl]pyrazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-Amino-5-bromo-1-[(2R)-1,1,1-trifluoropropan-2-yl]pyrazole-4-carbonitrile" is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest due to their diverse biological activities and potential applications in various fields, including pharmaceuticals and agriculture.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. A novel synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, which are structurally related to the compound , has been developed using a selective Sandmeyer reaction, providing a versatile intermediate for further functionalization . Another approach involves a four-component condensation reaction, which allows for the efficient synthesis of 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles, demonstrating the versatility of pyrazole chemistry . Additionally, the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles has been reported with high selectivity and yields, indicating the potential for a straightforward synthesis of related compounds .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex and diverse. X-ray crystallography has been used to determine the crystal structure of a related compound, 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, providing insights into the arrangement of atoms and the overall geometry of the molecule . Such structural analyses are crucial for understanding the reactivity and potential interactions of the compound with biological targets.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile reacts with chloroacetyl chloride to form acetamide derivatives, which can further react with 3-cyanopyridine-2-thiolates to yield hybrid molecules . These reactions highlight the reactivity of the amino and nitrile groups present in pyrazole derivatives, which can be exploited to synthesize a wide range of compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents such as trifluoromethyl groups can significantly affect the compound's properties, such as solubility, boiling point, and stability. For example, the synthesis of 6-amino-3-(trifluoromethyl)-1,4-dihydro-1-phenylpyrano[2,3-c]pyrazole-5-carbonitriles in aqueous media without a catalyst suggests that certain pyrazole derivatives can be soluble in water and can be synthesized under environmentally benign conditions . These properties are essential for the practical application of these compounds in various industries.
Applications De Recherche Scientifique
Synthesis and Anticancer Activity
Synthesis Techniques : The synthesis of pyrazole derivatives, including 3-Amino-5-bromo-1-[(2R)-1,1,1-trifluoropropan-2-yl]pyrazole-4-carbonitrile, involves the reaction of acrylonitriles with hydrazines. This method provides a convenient route to novel pyrazole-4-carbonitriles with potential biological properties (H. Mcfadden & J. Huppatz, 1991).
Anticancer Properties : Compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole, including derivatives of pyrazole-4-carbonitrile, have shown potential in anticancer activities. Their structure and biological activities suggest their potential as novel therapeutic agents (N. Metwally, F. M. Abdelrazek & S. Eldaly, 2016).
Antimicrobial Applications
- Antimicrobial Properties : Novel pyrazole-4-carbonitrile derivatives have been synthesized and characterized for their potential as antimicrobial agents. The compounds’ structures were confirmed by spectroscopic analyses, and they have been evaluated for antimicrobial activities (Amal Al‐Azmi & H. Mahmoud, 2020).
Electronic and Spectral Properties
- Electronic and Spectral Enhancement : A pyrazole derivative, closely related to this compound, has shown interesting electronic properties and spectral enhancement when adsorbed with fullerene. This indicates potential applications in materials science and nanotechnology (Study, 2022).
Propriétés
IUPAC Name |
3-amino-5-bromo-1-[(2R)-1,1,1-trifluoropropan-2-yl]pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3N4/c1-3(7(9,10)11)15-5(8)4(2-12)6(13)14-15/h3H,1H3,(H2,13,14)/t3-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEVHRUTBUQZAF-GSVOUGTGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)N1C(=C(C(=N1)N)C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(F)(F)F)N1C(=C(C(=N1)N)C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-ethoxyphenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B3001441.png)



![2-chloro-6-fluoro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3001445.png)
![2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B3001448.png)
![4-Bromo-2-{[(2,4-dimethoxyphenyl)amino]methyl}phenol](/img/structure/B3001450.png)

![[(6Z,10Z)-6-formyl-10-(hydroxymethyl)-5-methoxy-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylbutanoate](/img/structure/B3001457.png)

![N-(2-cyanophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B3001459.png)

![N-Cyclohexyl-2-(6-methyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B3001462.png)